molecular formula C26H28N6O3 B11341922 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11341922
M. Wt: 472.5 g/mol
InChI Key: QSGXYHTWKWVGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an imidazo[1,2-a]pyrazine core, a methoxyphenyl group, and a morpholin-4-yl ethyl side chain, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and an appropriate aldehyde or ketone.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the imidazo[1,2-a]pyrazine core is reacted with a methoxyphenyl derivative under suitable conditions.

    Attachment of the morpholin-4-yl ethyl side chain: This can be done through a nucleophilic substitution reaction where the intermediate product is reacted with a morpholin-4-yl ethyl halide.

    Formation of the benzamide group: The final step involves the reaction of the intermediate product with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C26H28N6O3/c1-34-22-8-4-19(5-9-22)24-25(32-13-10-27-18-23(32)30-24)29-21-6-2-20(3-7-21)26(33)28-11-12-31-14-16-35-17-15-31/h2-10,13,18,29H,11-12,14-17H2,1H3,(H,28,33)

InChI Key

QSGXYHTWKWVGSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)NCCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.